N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1421477-63-5
VCID: VC5036107
InChI: InChI=1S/C22H22N2O3S/c1-28-17-9-5-8-16(14-17)24-22(27)21(26)23-13-12-20(25)19-11-4-7-15-6-2-3-10-18(15)19/h2-11,14,20,25H,12-13H2,1H3,(H,23,26)(H,24,27)
SMILES: CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Molecular Formula: C22H22N2O3S
Molecular Weight: 394.49

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide

CAS No.: 1421477-63-5

Cat. No.: VC5036107

Molecular Formula: C22H22N2O3S

Molecular Weight: 394.49

* For research use only. Not for human or veterinary use.

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide - 1421477-63-5

Specification

CAS No. 1421477-63-5
Molecular Formula C22H22N2O3S
Molecular Weight 394.49
IUPAC Name N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-(3-methylsulfanylphenyl)oxamide
Standard InChI InChI=1S/C22H22N2O3S/c1-28-17-9-5-8-16(14-17)24-22(27)21(26)23-13-12-20(25)19-11-4-7-15-6-2-3-10-18(15)19/h2-11,14,20,25H,12-13H2,1H3,(H,23,26)(H,24,27)
Standard InChI Key JVYNNNDBGQKWGO-UHFFFAOYSA-N
SMILES CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O

Introduction

The compound (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide is a synthetic derivative belonging to the thiazolidinone family. These compounds are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural backbone of the compound integrates a thioxothiazolidinone ring system, which is known for its pharmacological relevance.

Structural Features

The compound consists of:

  • A thioxothiazolidinone core, which contributes to its biological activity.

  • A benzylidene group substituted with methoxy groups at the 3rd and 4th positions, enhancing its electron-donating properties.

  • A morpholinoacetamide moiety, which improves solubility and pharmacokinetic properties.

The presence of a (Z)-configuration ensures specific spatial orientation, critical for receptor binding in biological systems.

Synthesis

The synthesis of this compound typically involves:

  • Condensation Reaction: Formation of the thioxothiazolidinone core by reacting thiosemicarbazide with a carbonyl-containing compound.

  • Aldol Condensation: Introduction of the benzylidene group using 3,4-dimethoxybenzaldehyde.

  • Amidation: Coupling with morpholine and acetic acid derivatives to form the morpholinoacetamide group.

Anticancer Activity

Studies on related thioxothiazolidinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines:

  • The benzylidene substitution enhances antiproliferative effects by interacting with DNA or inhibiting enzymes critical for cell division .

  • Morpholine derivatives improve selectivity toward tumor cells by modulating lipophilicity .

Antimicrobial Activity

Thiazolidinone derivatives exhibit potent antibacterial and antifungal activities:

  • The electron-donating methoxy groups on the benzylidene moiety enhance microbial membrane disruption .

  • The thioxo group contributes to enzyme inhibition in bacterial pathways .

Molecular Docking Studies

Docking simulations reveal that this compound binds effectively to targets such as:

  • DNA topoisomerase (anticancer activity).

  • Bacterial enzymes like dihydrofolate reductase (antimicrobial activity).
    The morpholinoacetamide group enhances binding affinity through hydrogen bonding .

Pharmacokinetics

Preliminary studies indicate favorable pharmacokinetic properties:

  • Improved solubility due to the morpholine group.

  • Moderate lipophilicity allows membrane permeability without excessive accumulation in fatty tissues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator